molecular formula C10H9NO3S B12888776 N-Phenylfuran-2-sulfonamide

N-Phenylfuran-2-sulfonamide

Cat. No.: B12888776
M. Wt: 223.25 g/mol
InChI Key: LDBKVCWPPRRRDM-UHFFFAOYSA-N
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Description

N-Phenylfuran-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a phenyl ring and a furan ring. Sulfonamides have been widely studied and utilized due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylfuran-2-sulfonamide can be synthesized through the reaction of furan-2-sulfonyl chloride with aniline in the presence of a base. The reaction typically involves the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or pyridine is used to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Phenylfuran-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenylfuran-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Sulfonamide derivatives are known for their therapeutic properties, and this compound is being explored for its potential use in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-Phenylfuran-2-sulfonamide involves the inhibition of enzymes that are essential for the survival of microorganisms. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, which is necessary for DNA synthesis and cell division in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenylfuran-2-sulfonamide is unique due to the presence of both a furan ring and a phenyl ring, which can impart distinct chemical and biological properties. The furan ring can undergo various chemical transformations, making it a versatile building block in organic synthesis. Additionally, the combination of the sulfonamide group with the furan ring may enhance its biological activity compared to other sulfonamides .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

N-phenylfuran-2-sulfonamide

InChI

InChI=1S/C10H9NO3S/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H

InChI Key

LDBKVCWPPRRRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CO2

Origin of Product

United States

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